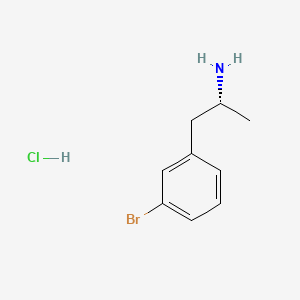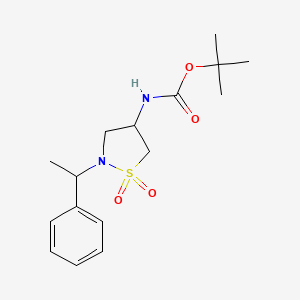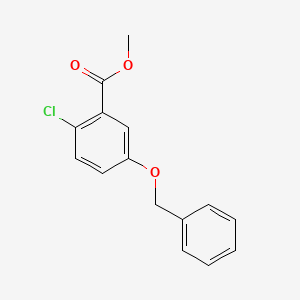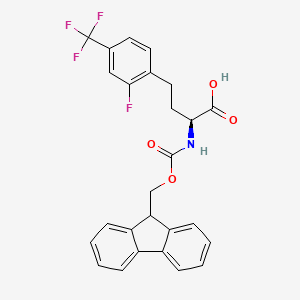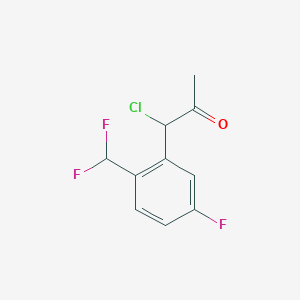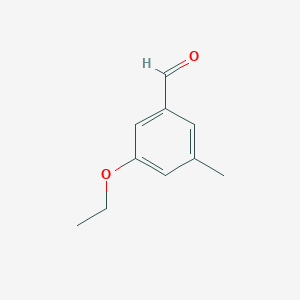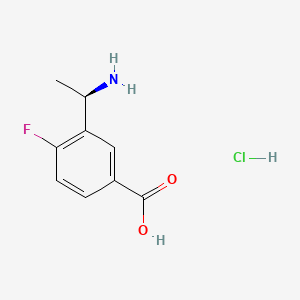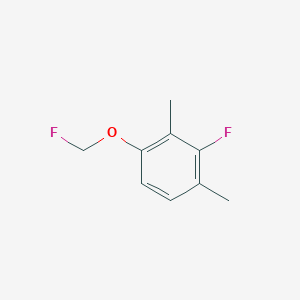
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O. It is a derivative of benzene, characterized by the presence of two methyl groups, one fluorine atom, and a fluoromethoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene typically involves the fluorination of a suitable precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. The reaction conditions often include the use of a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the fluoromethoxy group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms and the fluoromethoxy group can enhance the compound’s binding affinity and specificity for these targets. Additionally, the presence of these functional groups can influence the compound’s metabolic stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-fluoro-4-methoxybenzene: Similar structure but lacks the fluorine atom in the methoxy group.
1,3-Dimethyl-2-chloro-4-(fluoromethoxy)benzene: Contains a chlorine atom instead of a fluorine atom.
1,3-Dimethyl-2-fluoro-4-(methoxymethyl)benzene: The methoxy group is replaced with a methoxymethyl group.
Uniqueness
1,3-Dimethyl-2-fluoro-4-(fluoromethoxy)benzene is unique due to the presence of both fluorine atoms and the fluoromethoxy group, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H10F2O |
|---|---|
Peso molecular |
172.17 g/mol |
Nombre IUPAC |
3-fluoro-1-(fluoromethoxy)-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H10F2O/c1-6-3-4-8(12-5-10)7(2)9(6)11/h3-4H,5H2,1-2H3 |
Clave InChI |
ZWVSNQGDYKFSLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)OCF)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



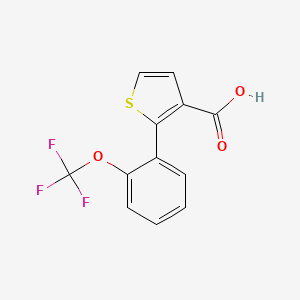
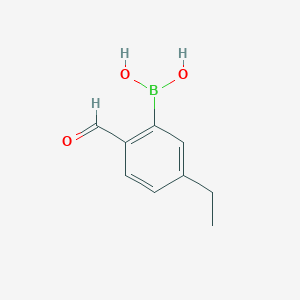
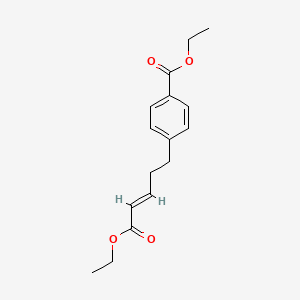
![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 5-(3,7-dimethyloctyl)-](/img/structure/B14039118.png)
